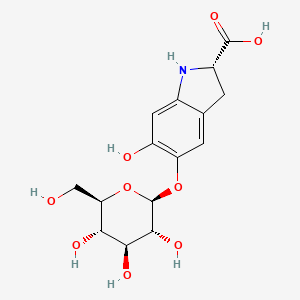
N-(1,1'-Biphenyl)-2-yl-N-hydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide is an organic compound that features a biphenyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide typically involves the reaction of biphenyl-2-amine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process is optimized for yield and purity, often involving:
Continuous Stirring: To ensure uniform reaction conditions
Temperature Control: To maintain optimal reaction rates
Purification Steps: Including recrystallization or chromatography to isolate the pure compound
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Particularly electrophilic aromatic substitution due to the biphenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorination in the presence of a Lewis acid catalyst
Major Products
Oxidation: Can lead to the formation of carboxylic acids or ketones
Reduction: Typically yields amines or alcohols
Substitution: Results in halogenated biphenyl derivatives
Aplicaciones Científicas De Investigación
N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential as a ligand in biochemical assays
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl group allows for π-π interactions with aromatic amino acids in proteins, while the acetamide moiety can form hydrogen bonds, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
- Biphenyl derivatives with central units based on oligomeric 1,6-hexamethylene diisocyanate
Uniqueness
N-(1,1’-Biphenyl)-2-yl-N-hydroxyacetamide is unique due to its specific combination of a biphenyl group and an acetamide moiety. This structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .
Propiedades
Número CAS |
30272-56-1 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
N-hydroxy-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-11(16)15(17)14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10,17H,1H3 |
Clave InChI |
WTOODOBBVZXDJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC=CC=C1C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12815543.png)
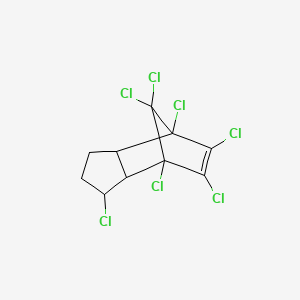


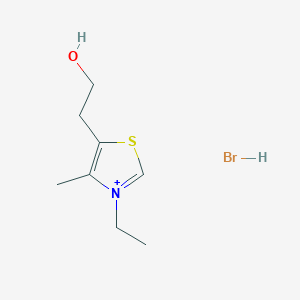
![rel-(3S,3aR,6S,6aS)-3,6-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one](/img/structure/B12815561.png)
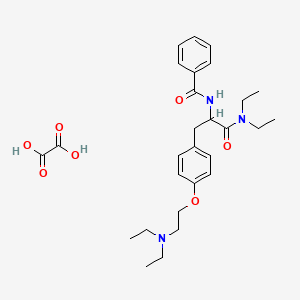
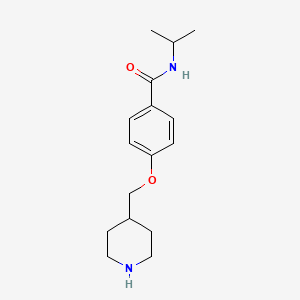
![2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane](/img/structure/B12815574.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2'-difluoro-](/img/structure/B12815581.png)
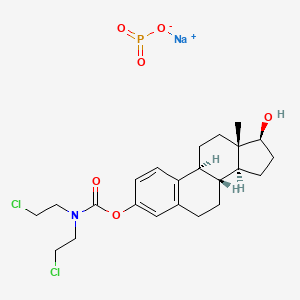
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one](/img/structure/B12815591.png)
